molecular formula C24H26BrNO3 B12107923 (E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester

(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester

Cat. No.: B12107923
M. Wt: 456.4 g/mol
InChI Key: CONQVBGTNLJASN-NTCAYCPXSA-N
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Description

(E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromobenzyl group, a cyclohexanecarboxamido moiety, and an acrylate ester, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Bromobenzyl Intermediate: The synthesis begins with the bromination of benzyl alcohol to form 4-bromobenzyl alcohol.

    Cyclohexanecarboxamido Formation: The 4-bromobenzyl alcohol is then reacted with cyclohexanecarboxylic acid to form the corresponding amide.

    Acrylate Ester Formation: The final step involves the esterification of the amide with methyl acrylate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acrylate ester can be reduced to the corresponding alcohol.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to certain receptors or enzymes, while the acrylate ester can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-methyl 3-(3-(N-benzyl)cyclohexanecarboxamido)phenyl)acrylate: Lacks the bromine atom, which may affect its reactivity and binding properties.

    (E)-ethyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester, potentially altering its solubility and metabolic stability.

Uniqueness

The presence of the bromine atom in (E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate imparts unique reactivity and binding characteristics, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H26BrNO3

Molecular Weight

456.4 g/mol

IUPAC Name

methyl (E)-3-[3-[(4-bromophenyl)methyl-(cyclohexanecarbonyl)amino]phenyl]prop-2-enoate

InChI

InChI=1S/C24H26BrNO3/c1-29-23(27)15-12-18-6-5-9-22(16-18)26(17-19-10-13-21(25)14-11-19)24(28)20-7-3-2-4-8-20/h5-6,9-16,20H,2-4,7-8,17H2,1H3/b15-12+

InChI Key

CONQVBGTNLJASN-NTCAYCPXSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)N(CC2=CC=C(C=C2)Br)C(=O)C3CCCCC3

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)Br)C(=O)C3CCCCC3

Origin of Product

United States

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